molecular formula C24H25NO4S B4645906 ethyl 2-[(4-isopropoxybenzoyl)amino]-5-methyl-4-phenyl-3-thiophenecarboxylate

ethyl 2-[(4-isopropoxybenzoyl)amino]-5-methyl-4-phenyl-3-thiophenecarboxylate

Cat. No. B4645906
M. Wt: 423.5 g/mol
InChI Key: AONWQQRQTOPFCM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-[(4-isopropoxybenzoyl)amino]-5-methyl-4-phenyl-3-thiophenecarboxylate, also known as IMB-103, is a chemical compound that has gained attention in the scientific community due to its potential applications in biomedical research.

Scientific Research Applications

Ethyl 2-[(4-isopropoxybenzoyl)amino]-5-methyl-4-phenyl-3-thiophenecarboxylate has been shown to have potential applications in various biomedical research areas, including cancer treatment, inflammation, and neurodegenerative diseases. In cancer research, ethyl 2-[(4-isopropoxybenzoyl)amino]-5-methyl-4-phenyl-3-thiophenecarboxylate has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. Inflammation research has shown that ethyl 2-[(4-isopropoxybenzoyl)amino]-5-methyl-4-phenyl-3-thiophenecarboxylate can reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6. In neurodegenerative disease research, ethyl 2-[(4-isopropoxybenzoyl)amino]-5-methyl-4-phenyl-3-thiophenecarboxylate has been found to have neuroprotective effects and can reduce oxidative stress.

Mechanism of Action

The mechanism of action of ethyl 2-[(4-isopropoxybenzoyl)amino]-5-methyl-4-phenyl-3-thiophenecarboxylate is not fully understood, but it is believed to involve the inhibition of specific enzymes and signaling pathways. In cancer cells, ethyl 2-[(4-isopropoxybenzoyl)amino]-5-methyl-4-phenyl-3-thiophenecarboxylate has been found to inhibit the activity of the proteasome, which is responsible for the degradation of proteins in cells. This inhibition leads to the accumulation of misfolded proteins and ultimately induces apoptosis. In inflammation research, ethyl 2-[(4-isopropoxybenzoyl)amino]-5-methyl-4-phenyl-3-thiophenecarboxylate has been found to inhibit the activation of NF-κB, a transcription factor that regulates the expression of pro-inflammatory cytokines. This inhibition leads to a reduction in cytokine production and inflammation.
Biochemical and Physiological Effects
ethyl 2-[(4-isopropoxybenzoyl)amino]-5-methyl-4-phenyl-3-thiophenecarboxylate has been found to have various biochemical and physiological effects. In cancer cells, ethyl 2-[(4-isopropoxybenzoyl)amino]-5-methyl-4-phenyl-3-thiophenecarboxylate has been found to induce apoptosis, inhibit angiogenesis, and inhibit the activity of the proteasome. In inflammation research, ethyl 2-[(4-isopropoxybenzoyl)amino]-5-methyl-4-phenyl-3-thiophenecarboxylate has been found to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6. In neurodegenerative disease research, ethyl 2-[(4-isopropoxybenzoyl)amino]-5-methyl-4-phenyl-3-thiophenecarboxylate has been found to have neuroprotective effects and can reduce oxidative stress.

Advantages and Limitations for Lab Experiments

One advantage of using ethyl 2-[(4-isopropoxybenzoyl)amino]-5-methyl-4-phenyl-3-thiophenecarboxylate in lab experiments is its potential to inhibit the growth of cancer cells and reduce inflammation. This makes it a promising candidate for further research in cancer and inflammation. However, one limitation of using ethyl 2-[(4-isopropoxybenzoyl)amino]-5-methyl-4-phenyl-3-thiophenecarboxylate is its low solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for research on ethyl 2-[(4-isopropoxybenzoyl)amino]-5-methyl-4-phenyl-3-thiophenecarboxylate. One area of research could be the development of more efficient synthesis methods to improve the yield and purity of the compound. Another area of research could be the investigation of the compound's potential applications in other biomedical research areas, such as cardiovascular disease and autoimmune disorders. Additionally, further research could be conducted to fully understand the mechanism of action of ethyl 2-[(4-isopropoxybenzoyl)amino]-5-methyl-4-phenyl-3-thiophenecarboxylate and its potential side effects.

properties

IUPAC Name

ethyl 5-methyl-4-phenyl-2-[(4-propan-2-yloxybenzoyl)amino]thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25NO4S/c1-5-28-24(27)21-20(17-9-7-6-8-10-17)16(4)30-23(21)25-22(26)18-11-13-19(14-12-18)29-15(2)3/h6-15H,5H2,1-4H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AONWQQRQTOPFCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C2=CC=CC=C2)C)NC(=O)C3=CC=C(C=C3)OC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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